

Idx375: A Technical Guide to a Potent HCV NS5B Polymerase Inhibitor

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Compound of Interest

Compound Name: *Idx375*

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This document provides a comprehensive technical overview of **Idx375**, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. It details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Physicochemical Properties

Idx375 is a potent, selective, and orally bioavailable non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It is formulated as a choline salt to improve its pharmaceutical properties.

Table 1: Physicochemical Properties of **Idx375**

Property	Value	Source
IUPAC Name	2-hydroxy-N,N,N-trimethylethan-1-aminium 2-(tert-butyl)-1-(3,3-dimethylbutyl)-4-(1-(2-hydroxyethyl)-7-(methylsulfonamido)-1-oxido-4H-benzo[c][1][2][3]diazaphosphinin-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-olate	
Molecular Formula	C29H50N5O7PS	[3]
Molecular Weight	643.78 g/mol	[3]
CAS Number	1256735-81-5	[3]
PubChem CID	135566716	
SMILES	<chem>CC(C)(C)CCn1c(C(C)(C)C)c(c(=O)n1)C1=CN(CCO)c2cc(ccc2P1(=O)NC)S(=O)(=O)N(C)C.C--INVALID-LINK--(C)CCO</chem>	
Solubility	Soluble in DMSO	[3]

Pharmacological Properties and Mechanism of Action

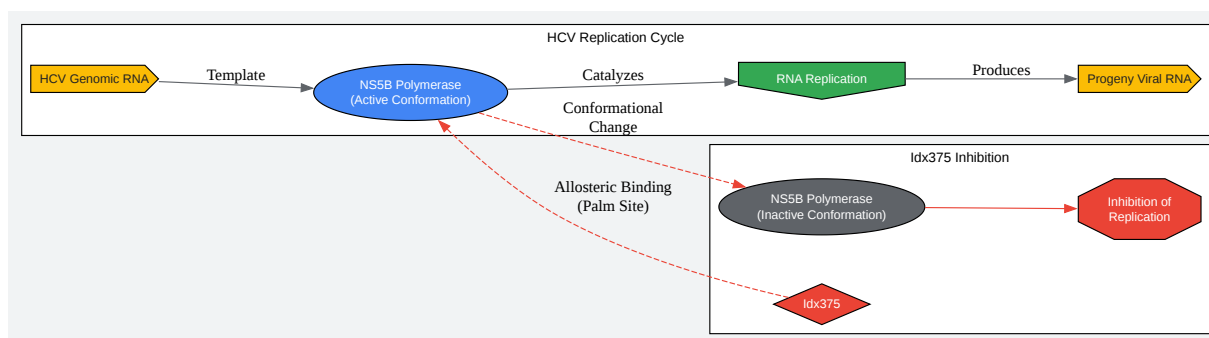
Idx375 exhibits potent antiviral activity against HCV by specifically targeting the NS5B polymerase, an essential enzyme for viral RNA replication.

Table 2: Pharmacological Properties of **Idx375**

Property	Value	Source
Target	Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase	
Mechanism of Action	Non-nucleoside inhibitor (NNI); Allosteric inhibitor	
Binding Site	Palm I site of the NS5B polymerase	
Effect	Induces a conformational change in the enzyme, leading to inhibition of RNA synthesis	

Signaling Pathway of HCV NS5B Inhibition

Idx375 functions as an allosteric inhibitor. It binds to a specific pocket within the "palm" domain of the NS5B polymerase, distinct from the active site where nucleotide incorporation occurs. This binding event induces a conformational change in the enzyme's structure, which ultimately prevents the polymerase from carrying out its function of RNA elongation, thereby halting viral replication.



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Mechanism of allosteric inhibition of HCV NS5B polymerase by **Idx375**.

Experimental Protocols

The characterization of **Idx375** involves two primary types of assays: biochemical assays to determine its direct inhibitory effect on the purified NS5B enzyme and cell-based assays to evaluate its antiviral activity in a biological context.

Biochemical Assay: NS5B Polymerase Activity

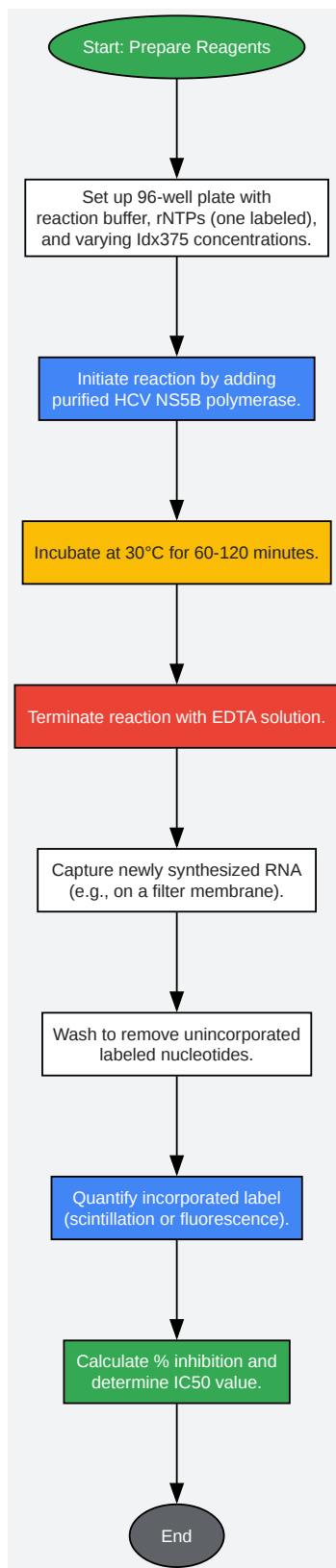
This assay quantifies the ability of **Idx375** to inhibit the RNA-dependent RNA polymerase activity of purified, recombinant HCV NS5B.

Methodology:

- Enzyme and Template Preparation:
 - Recombinant HCV NS5B polymerase (full-length or a C-terminally truncated, soluble version) is expressed and purified from E. coli or insect cells.

- A synthetic RNA template, often a homopolymer like poly(C) or a heteropolymer, is used with a corresponding primer (e.g., oligo(G) for a poly(C) template).
- Reaction Mixture:
 - The assay is typically performed in a 96- or 384-well plate format.
 - Each well contains the reaction buffer (e.g., Tris-HCl, pH 7.5, MgCl₂, DTT, and a non-ionic detergent).
 - A mixture of ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP) is added, with one of the rNTPs being labeled (e.g., [α -³³P]GTP or a fluorescently labeled nucleotide).
 - Varying concentrations of **Idx375** (solubilized in DMSO) are added to the wells.
- Initiation and Incubation:
 - The reaction is initiated by the addition of the NS5B enzyme.
 - The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes) to allow for RNA synthesis.
- Termination and Detection:
 - The reaction is stopped by the addition of a solution containing EDTA.
 - The newly synthesized, labeled RNA is captured on a filter membrane or through binding to streptavidin-coated beads (if a biotinylated primer is used).
 - Unincorporated labeled nucleotides are washed away.
 - The amount of incorporated label is quantified using a scintillation counter (for radioactivity) or a fluorescence plate reader.
- Data Analysis:
 - The percentage of inhibition for each concentration of **Idx375** is calculated relative to a DMSO control.

- The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.



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Workflow for the biochemical assay of **Idx375** activity.

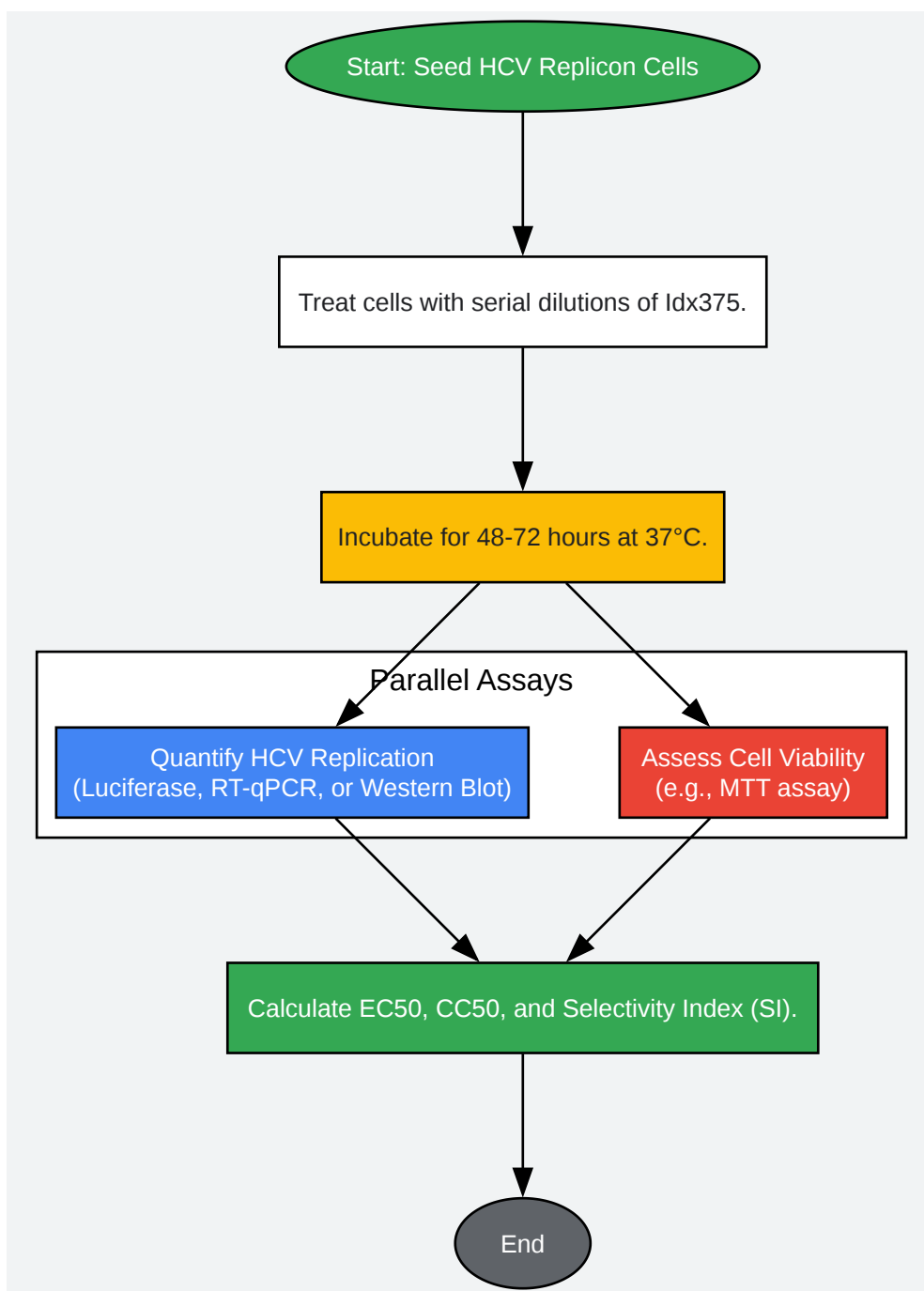
Cell-Based Assay: HCV Subgenomic Replicon System

This assay measures the antiviral activity of **Idx375** in a more physiologically relevant setting, using human liver cells that harbor a self-replicating HCV subgenome.

Methodology:

- Cell Culture and Plating:
 - Human hepatoma cells (e.g., Huh-7) containing a stable HCV subgenomic replicon are used. These replicons often contain a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).
 - Cells are seeded into 96-well plates and allowed to adhere overnight.
- Compound Treatment:
 - A serial dilution of **Idx375** is prepared in cell culture medium.
 - The existing medium is removed from the cells, and the medium containing the various concentrations of **Idx375** is added. A vehicle control (DMSO) is also included.
- Incubation:
 - The plates are incubated for a period that allows for multiple rounds of HCV replication (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- Quantification of HCV Replication:
 - Luciferase Reporter: If the replicon contains a luciferase gene, a lysis buffer is added to the cells, and the luciferase activity is measured using a luminometer. A decrease in luminescence indicates inhibition of HCV replication.
 - RT-qPCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

- Western Blot: Cellular proteins can be extracted to measure the levels of specific HCV proteins (e.g., NS5B).
- Cytotoxicity Assay:
 - In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed on the same cell line treated with the same concentrations of **Idx375** to ensure that the observed antiviral effect is not due to cell death.
- Data Analysis:
 - The EC50 value (the effective concentration that inhibits HCV replication by 50%) is calculated from the dose-response curve of HCV replication inhibition.
 - The CC50 value (the cytotoxic concentration that reduces cell viability by 50%) is determined from the cytotoxicity data.
 - The selectivity index (SI) is calculated as $CC50 / EC50$, with a higher SI indicating a more favorable safety profile.



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Workflow for the cell-based HCV replicon assay.

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References

- 1. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
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